molecular formula C10H18O2 B075500 (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol CAS No. 1127-51-1

(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol

Cat. No. B075500
CAS RN: 1127-51-1
M. Wt: 170.25 g/mol
InChI Key: FHJSOCHUPDXCJI-YNFQOJQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol, also known as tetrahydronaphthalene-1,4-diol, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields.

Mechanism Of Action

The mechanism of action of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the regulation of various signaling pathways, including the NF-κB and Nrf2 pathways.

Biochemical And Physiological Effects

(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been found to exhibit anti-inflammatory properties, which can reduce inflammation in various tissues and organs.

Advantages And Limitations For Lab Experiments

One of the main advantages of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is its low toxicity, which makes it suitable for use in lab experiments. Additionally, it is readily available and cost-effective. However, one of the limitations of using (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

There are several potential future directions for the research on (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for its therapeutic effects. Finally, it would be interesting to investigate the potential synergistic effects of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol with other compounds, which may enhance its therapeutic efficacy.
Conclusion:
In conclusion, (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, and it has potential therapeutic applications in the treatment of various diseases. Further research is needed to fully elucidate its mechanism of action and to identify potential targets for its therapeutic effects.

Synthesis Methods

The synthesis of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol involves the reduction of naphthalene-1,4-dione using sodium borohydride. This method has been reported in several research articles, and it has been found to be efficient and cost-effective.

Scientific Research Applications

(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, it has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

1127-51-1

Product Name

(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1S,4R,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol

InChI

InChI=1S/C10H18O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-12H,1-6H2/t7-,8+,9-,10+

InChI Key

FHJSOCHUPDXCJI-YNFQOJQRSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)[C@@H](CC[C@@H]2O)O

SMILES

C1CCC2C(C1)C(CCC2O)O

Canonical SMILES

C1CCC2C(C1)C(CCC2O)O

synonyms

(1R,4aα,8aα)-Decahydro-1α,4α-naphthalenediol

Origin of Product

United States

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